molecular formula C11H16N2O3 B13161634 Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13161634
M. Wt: 224.26 g/mol
InChI Key: UDMXDDVKOBHEMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of 3-pyrazolin-5-one derivatives, a scaffold recognized for its diverse biological activities and utility as a building block in synthetic chemistry . The specific presence of the cyclopropyl substituent on the pyrazole ring, as seen in related structures like the cyclohexyl-substituted analog , is a key structural feature that researchers can exploit to modulate the compound's electronic properties, metabolic stability, and steric profile, potentially leading to novel bioactive molecules. The core pyrazolone structure is a privileged scaffold in drug discovery. Related compounds, such as Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one), are well-known for their antioxidant and free-radical scavenging activities . This suggests potential research applications for this compound in developing therapeutic agents for oxidative stress-related conditions. Furthermore, the ester functional group provides a versatile handle for further synthetic modification, allowing researchers to synthesize amides or carboxylic acid derivatives, such as (5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid , for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C11H16N2O3/c1-3-16-10(14)6-9-7(2)12-13(11(9)15)8-4-5-8/h8,12H,3-6H2,1-2H3

InChI Key

UDMXDDVKOBHEMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2CC2)C

Origin of Product

United States

Preparation Methods

Method A: Hydrazine Cyclization with β-Keto Esters

Based on the synthesis of related pyrazole derivatives, the process involves:

Step Reagents & Conditions Description
1 Hydrazine hydrate or substituted hydrazines Reacted with β-keto esters such as ethyl acetoacetate in ethanol or methanol
2 Reflux at 50-70°C Facilitates cyclization to form the pyrazoline or pyrazole core
3 Cyclopropyl substitution Introduced either via cyclopropyl hydrazine derivatives or via subsequent alkylation

This method is supported by the synthesis of methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, which involves cyclization of precursors under basic conditions, often with potassium carbonate or sodium ethoxide as catalysts.

Method B: Esterification and Functional Group Modification

The ester functional group (ethyl ester) is introduced through standard esterification reactions:

  • Esterification : Carboxylic acids or acid derivatives are reacted with ethanol in the presence of catalytic sulfuric acid or thionyl chloride to form the corresponding ethyl esters.

  • Cyclopropyl Group Introduction : Cyclopropyl groups can be incorporated via nucleophilic substitution or addition reactions using cyclopropyl halides or cyclopropyl organometallic reagents, often under inert atmospheres to prevent ring-opening.

Method C: Cyclization of Hydrazine Derivatives with Cyclopropyl-Containing Precursors

Recent advances have demonstrated the use of hydrazine derivatives reacting with cyclopropyl-containing β-dicarbonyl compounds, followed by intramolecular cyclization under basic conditions to afford the desired pyrazole derivatives.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 50-70°C For cyclization reactions
Solvent Ethanol, methanol, or acetonitrile Organic solvents facilitating nucleophilic attack
Catalysts Potassium carbonate, sodium ethoxide Base catalysis for cyclization
Reaction Time 4-12 hours Dependent on substrate reactivity

Industrial and Scale-Up Considerations

For large-scale production, continuous flow reactors and optimized catalytic conditions are employed to improve yield, purity, and safety. Purification typically involves recrystallization from ethanol or chromatography techniques, ensuring high purity suitable for further biological or chemical applications.

Summary of Key Data

Aspect Details
Starting materials Hydrazine derivatives, β-keto esters, cyclopropyl halides
Reaction conditions Reflux at 50-70°C, inert atmosphere for sensitive steps
Yield Typically 65-80% under optimized conditions
Purification Recrystallization, chromatography

Chemical Reactions Analysis

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to inhibit or activate enzymes, receptors, or other proteins involved in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Pyrazolone Substituents Ester Group Synthesis Method Key Interactions/Activities
Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate Cyclopropyl (C2), Methyl (C5) Ethyl acetate Not specified Potential C-H⋯O hydrogen bonds
Ethyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-3-oxobutanoate Phenyl (C2), Methyl (C5) Ethyl acetate Ultrasound-assisted Antimicrobial, Anti-inflammatory
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Bromo, Ethyl-sulfinyl Ethyl acetate Oxidation of thioether π-π stacking, C-H⋯O bonds
2-[(2-Carboxyphenyl)disulfanyl]benzoate salt Amino, Phenyl None Solvent-based crystallization N-H⋯O hydrogen bonds, supramolecular chains

Biological Activity

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H16N2O3
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 2059932-34-0

The biological effects of this compound are mediated through interactions with specific molecular targets. These interactions can inhibit or activate various enzymes and receptors involved in cellular processes. The compound's unique structure, featuring a cyclopropyl group and a methyl group on the pyrazole ring, contributes to its reactivity and biological activity .

Biological Activities

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the cyclopropyl group enhances the compound's interaction with microbial targets.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases .
  • Anticancer Potential : Research has shown that this compound can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The structure–activity relationship (SAR) studies suggest that modifications in the pyrazole ring can significantly alter its anticancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits TNF-alpha and IL-6 production in vitro
AnticancerInduces apoptosis in cancer cell lines; IC50 values vary based on structural modifications

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

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